![molecular formula C8H17NO B2992339 (1S,2S)-2-Aminocyclooctan-1-ol CAS No. 1551-75-3](/img/structure/B2992339.png)
(1S,2S)-2-Aminocyclooctan-1-ol
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Overview
Description
“(1S,2S)-2-Aminocyclooctan-1-ol” is a chemical compound with two chiral centers, resulting in four possible stereoisomers. The (1S,2S) designation indicates the specific spatial arrangement of the atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of the clinical candidate AR-15512, which has three stereogenic centers, has been described . The synthesis involved specific stages where epimerization processes at the C-1 can occur . Another study discussed the enzymatic production of menthol, a compound with similar structural features .Molecular Structure Analysis
The molecular structure of “(1S,2S)-2-Aminocyclooctan-1-ol” would be determined by the specific arrangement of its atoms and the bonds between them. The electron configuration of the atoms and the types of bonds (single, double, triple) would play a crucial role .Chemical Reactions Analysis
The chemical reactions involving “(1S,2S)-2-Aminocyclooctan-1-ol” would depend on its reactivity with other substances. For instance, urea derivatives of a similar compound, (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, were synthesized and showed significant antimicrobial activity . Another study discussed common sequences in synthesis, which could potentially apply to this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1S,2S)-2-Aminocyclooctan-1-ol” would be determined by its molecular structure. Factors such as electron configuration and atomic orbitals would influence properties like reactivity, polarity, and phase behavior .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of various eight-membered ring aminocyclitols, including chloro-aminocyclooctanediol and aminocyclooctanetriol, showcases the versatility of aminocyclooctane derivatives in chemical synthesis. The unique methodologies employed for their synthesis, such as epoxidation reactions followed by ring-opening reactions, highlight the compound's utility in generating structurally complex and functionally diverse molecules (Karavaizoglu & Salamci, 2020). This process underpins the compound's relevance in the synthesis of novel chemical entities with potential biological activities.
Biomedical Applications
The broader family of aminocyclitols, to which "(1S,2S)-2-Aminocyclooctan-1-ol" belongs, has been explored for its significant biological activities. Among these, the development of novel antiprotozoal agents stands out. Derivatives of aminobicyclo[2.2.2]octanones and -ols, related structurally to aminocyclooctane, have been prepared and tested for activities against Plasmodium falciparum and Trypanosoma b. rhodesiense, indicating the potential for therapeutic applications against infectious diseases (Seebacher et al., 2004).
Therapeutic Oligonucleotides
The role of aminocyclitols in the development of therapeutic oligonucleotides further exemplifies their scientific applications. Oligonucleotides, which can interfere with various biomolecules across the central dogma, have seen significant advances with the inclusion of aminocyclitol derivatives in their structures. These modifications have led to the development of drugs and compounds in clinical trials, showcasing the versatility and potential of aminocyclitols in therapeutic applications (Smith & Zain, 2019).
Safety And Hazards
Future Directions
The future directions for research on “(1S,2S)-2-Aminocyclooctan-1-ol” could involve further exploration of its synthesis, properties, and potential applications. Recent papers on similar compounds suggest areas of interest such as weak decays of heavy quarkonium states and the study of quark distribution amplitudes .
properties
IUPAC Name |
(1S,2S)-2-aminocyclooctan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-7-5-3-1-2-4-6-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJAFYDYPPBLOY-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(C(CC1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC[C@@H]([C@H](CC1)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Aminocyclooctan-1-ol |
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